molecular formula C9H13N B1295259 2,6-Diethylpyridine CAS No. 935-28-4

2,6-Diethylpyridine

Cat. No. B1295259
CAS RN: 935-28-4
M. Wt: 135.21 g/mol
InChI Key: WHTDCOSHHMXZNE-UHFFFAOYSA-N
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Description

2,6-Diethylpyridine is a chemical compound that is a derivative of pyridine, where two ethyl groups are substituted at the 2nd and 6th positions of the pyridine ring. This structure serves as a key intermediate in the synthesis of various medicinally relevant compounds and has been utilized in different chemical reactions to produce a range of derivatives with potential applications in material science and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives of 2,6-diethylpyridine has been explored in several studies. For instance, a sequential, one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines was achieved using diethylamine Dess–Martin periodinane as a catalyst-oxidant combination. This method allowed for the synthesis of medicinally privileged compounds under ambient conditions with excellent yields, bypassing conventional isolation and purification steps . Another study reported the synthesis of ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates from diethyl 2,6-diethylpyridine-3,5-dicarboxylates through a one-step reaction involving aminomethinylation with 1,3,5-triazine .

Molecular Structure Analysis

The molecular structure of 2,6-diethylpyridine derivatives is characterized by the presence of the pyridine ring, which is modified by various substituents that influence the chemical and physical properties of the resulting compounds. The structure of these derivatives has been confirmed using spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

2,6-Diethylpyridine and its derivatives participate in a variety of chemical reactions. For example, the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-dichloropyridine involved substitution, nitration, ammoniation, and oxidation steps, with an overall yield of 60.6% . Additionally, the synthesis of 2-styryl-3,5-diethoxycarbonyl-6-methylpyridine derivatives was achieved through the condensation of benzaldehyde derivatives with an intermediate synthesized from ethyl acetoacetate, formaldehyde, and ammonium acetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-diethylpyridine derivatives are influenced by their molecular structure. The fluorescence spectral characteristics of these compounds have been studied, revealing that the maximum absorption wavelengths in different solvents range from 302 to 382 nm, while emission wavelengths range from 397 to 537 nm. The molar extinction coefficients of these derivatives are within the range of 1.045 × 10^4 to 4.236 × 10^4 L/(mol·cm), indicating their potential utility in fluorescence-based applications . The polymers derived from the polymerization of 1,3-dienes using diethylbis(2,2′-bipyridine)Fe/MAO as a catalyst were found to be amorphous or crystalline depending on the temperature, which is significant for material science applications .

Scientific Research Applications

  • Chemical Physics

    • Application : 2,6-Diethylpyridine is used in the study of complexation reactions in pyridine and 2,6-dimethylpyridine-water systems .
    • Method : The study involves calculating pyridine-water and 2,6-dimethylpyridine-water systems at different complexation stages using high-level Kohn-Sham theory . The hydrophobic-hydrophilic properties are accounted for by the polarizable continuum solvation model .
    • Results : The study found that 1:1 complexes are abundant in the organically rich solvents but higher level oligomers (i.e., 2:1 dimers with two pyridines and one water molecule) are the only feasible stable products in the more polar media . At the critical temperature, the dissolution of the external hydrogen bonds between the 2:1 dimer and the surrounding water molecules induces the demixing process .
  • Physical Chemistry

    • Application : 2,6-Diethylpyridine is used as a probe of the strength of Brønsted acid sites .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

2,6-diethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-8-6-5-7-9(4-2)10-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTDCOSHHMXZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239449
Record name 2,6-Diethyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethylpyridine

CAS RN

935-28-4
Record name 2,6-Diethyl-pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diethyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 250-ml 3-neck jacketed reactor flask, 4.3 g (40.2 mmol) of 2,6-dimethylpyridine and 4.06 g (40.2 mmol) of triethylamine were dissolved by addition of 50 ml of anhydrous tetrahydrofuran, and the solution was cooled to −40° C., after which 28.7 ml (46 mmol) of 1.6 M butyllithium in hexane was added dropwise thereto. At the same time, the solution changed to deep red. Next, the solution was stirred for 1 hour, and then warmed to 0° C., after which 5.7 g (40.2 mmol) of methyl iodide was added dropwise thereto, followed by stirring for 1 hour. Then, the reaction product was concentrated, and the concentrate was dissolved in ethyl acetate, washed with water and saline, dried with anhydrous magnesium sulfate, and then concentrated again, thereby obtaining crude 2-ethyl-6-methylpyridine. Subsequently, 3.2 g of the obtained 2-ethyl-6-methylpyridine was placed in a 250-ml 3-neck jacketed reactor flask and dissolved by addition of 4.06 g (40.2 mmol) of triethylamine and 50 ml of anhydrous tetrahydrofuran. The solution was cooled to −40° C., and 28.7 ml (46 mmol) of 1.6 M n-butyllithium in hexane was added dropwise. At this time, the solution changed to deep red. Next, the solution was stirred for 1 hour, and then cooled to 0° C., after which 6.0 g (42 mmol) of methyl iodide was added thereto dropwise. Then, the cooling bath was removed, and the solution was stirred at room temperature for 1 hour, and then concentrated. The concentrate was dissolved in ethyl acetate, washed with water and saline, dried with anhydrous magnesium sulfate, and then concentrated again. The concentrate was purified by column chromatography (stationary phase: silicagel; eluent: n-hexane/ethyl acetate (6/1), thereby obtaining 2 g of 2,6-diethyl pyridine as liquid. The obtained 2,6-diethyl pyridine was analyzed by NMR.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
28.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of ethylmagnesium bromide in ethyl ether [prepared from Mg (16.5 g, 0.68 mol) and ethyl bromide (50 mL, 0.68 mol) in 500 mL of ether] was added dropwise to a mixture of 2,6-dichloropyridine (50 g, 0.34 mol) and NiCl2(dppp) (1.0 g, 2 mol) in anhydrous ethyl ether (500 mL) at 0° C. under N2 atmosphere. After addition, the resulting mixture was stirred at ambient temperature overnight, was then heated to reflux for about 3 hours. The suspension was poured into cushed ice (200 g) and the mixture was saturated with NH4Cl. The organic layer was separated and the aqueous phase was extracted with ether (200 mL×3). The combined organic layers were washed with water, brine, dried over Na2SO4 and concentrated to give the product (41.1 g, 89%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

Synthesis routes and methods III

Procedure details

A mixture of NaOH (14.7 g, 0.37 mol), hydrazine monohydrate (15 mL) and 2,6-diacetylpyridine (6 g, 36.8 mmol) suspended in diethylene glycol (27 mL) was cautiously heated to 120° C. for 16 hours. The mixture was cooled to room temperature and partitioned between H2O and ether. The ether extracts were washed with 1 N NaOH, dried over MgSO4 and concentrated to a clear oil. Flash column chromatography (0% to 15% EtOAc in hexanes) gave the product as a clear oil (2.9 g, 58%). 1H NMR (400 MHz, CDCl3): δ 1.29 (t, J=7.8 Hz, 3 H), 2.80 (d, J=7.8 Hz, 2 H), 6.97 (d, J=2.0 Hz, 2 H), 7.51 (t, J=7.6 Hz, 1 H).
Name
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step Two
Yield
58%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diethylpyridine
Reactant of Route 2
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2,6-Diethylpyridine
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2,6-Diethylpyridine
Reactant of Route 4
Reactant of Route 4
2,6-Diethylpyridine
Reactant of Route 5
Reactant of Route 5
2,6-Diethylpyridine
Reactant of Route 6
Reactant of Route 6
2,6-Diethylpyridine

Citations

For This Compound
119
Citations
WJ Watkins, GE Robinson, PJ Hogan… - Synthetic …, 1994 - Taylor & Francis
A Convenient, One-Stage Transformation of 2,6-Diethyl-4(H)-pyranone to 4-Amino-2,6-diethylpyridine Page 1 SYNTHETIC COMMUNICATIONS, 24( 12), 1709- 1713 (1994) A CONVENIENT …
Number of citations: 6 www.tandfonline.com
Y Yang, R Fan, W Li - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
The title compound, C29H35N3, is the product of the condensation reaction between 2,6-diacetylpyridine and 2,6-diethylaniline. In the molecule, the pyridyl ring is coplanar with the …
Number of citations: 1 scripts.iucr.org
T Kitao, CH Jarboe - The Journal of Organic Chemistry, 1967 - ACS Publications
Infrared spectroscopic studies in the 3000-4000-cm-1 region were carried out in CCI4 solution of nine hydrogenbonding systems, in which methanol was a common proton donor. The …
Number of citations: 36 pubs.acs.org
S Schmidt, L Omnès, FW Heinemann… - … für Naturforschung B, 1998 - degruyter.com
The Mg 2+ assisted synthesis of a pyridine-derived tetraalcohol ligand with an NO 4 donor set is described. 2,6-Diethylpyridine reacts cleanly with aqueous formaldehyde solution in the …
Number of citations: 12 www.degruyter.com
R Lukeš, M Pergál - Collection of Czechoslovak Chemical …, 1959 - cccc.uochb.cas.cz
The synthesis of 2, 6-diethyl-, 2, 6-di-n-propyl-, 2, 6-diisopropyl-and 2, 6-dipent-2'-yl-pyridine, and of 2, 6-lutidine, 2, 6-diethylpyridine and 2, 6-diisopropylpyridine methiodides is …
Number of citations: 5 cccc.uochb.cas.cz
VD Parker, Y Lu, Y Zhao - The Journal of Organic Chemistry, 2005 - ACS Publications
At a recent conference, the issue was raised that our earlier non-steady-state kinetic studies 1 - 3 may be in error because of the effects of possible impurities in the N-centered bases …
Number of citations: 7 pubs.acs.org
Y Zhao, Y Lu, VD Parker - Journal of the Chemical Society, Perkin …, 2001 - pubs.rsc.org
The kinetics of the reactions between 9,10-dimethylanthracene radical cation and 2,6-diethylpyridine (DEP) in dichloromethane–Bu4NPF6 (0.2 M) as well as that with 2,6-…
Number of citations: 17 pubs.rsc.org
A Grohmann, F Knoch - Inorganic Chemistry, 1996 - ACS Publications
2,6-Bis(1‘,3‘-diamino-2‘-methylprop-2‘-yl)pyridine is the prototype of a new class of chelating tetrapodal pentadentate ligands which provide a square pyramidal “donor cap” for …
Number of citations: 38 pubs.acs.org
LS Hart, CRJ Killen, KD Saunders - Journal of the Chemical Society …, 1979 - pubs.rsc.org
Methyl groups in the 2,4, and 6 positions of pyridine rings have been converted into isopropyl (2 and 6 positions) and t-butyl (4 position) groups by alkylation of the N-methylpyridinium …
Number of citations: 3 pubs.rsc.org
AS Guram, DC Swenson, RF Jordan - Journal of the American …, 1992 - ACS Publications
The cationic complex Cp2Zr (CH3)(THF)+(1, as the BPh4 salt) reacts with 2, 6-diethylpyridineto afford the chelated secondary zirconocene-alkyl complex Cp2Zr (tj2-C,/V-CHjMe}{6-…
Number of citations: 58 pubs.acs.org

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